molecular formula C17H17BrN2O3 B14811648 2-(2-bromo-4-methylphenoxy)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide

2-(2-bromo-4-methylphenoxy)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide

Cat. No.: B14811648
M. Wt: 377.2 g/mol
InChI Key: YNMHPDNNMMGWME-XDHOZWIPSA-N
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Description

2-(2-bromo-4-methylphenoxy)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a bromo-substituted phenoxy group and a hydrazide moiety. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide typically involves multiple steps. One common approach is to start with the bromination of 4-methylphenol to obtain 2-bromo-4-methylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(2-bromo-4-methylphenoxy)acetic acid. The next step involves the conversion of this acid to its corresponding hydrazide by reacting it with hydrazine hydrate. Finally, the hydrazide is condensed with 2-hydroxyacetophenone under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.

    Reduction: The hydrazide moiety can be reduced to the corresponding amine.

    Substitution: The bromo group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The hydrazide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-methylphenoxyacetic acid
  • 2-bromo-4-methoxyphenol
  • 2-methoxyphenyl isocyanate

Uniqueness

Compared to these similar compounds, 2-(2-bromo-4-methylphenoxy)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide stands out due to its unique combination of functional groups. The presence of both a bromo-substituted phenoxy group and a hydrazide moiety provides a distinct reactivity profile and potential for diverse applications in research and industry.

Properties

Molecular Formula

C17H17BrN2O3

Molecular Weight

377.2 g/mol

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C17H17BrN2O3/c1-11-7-8-16(14(18)9-11)23-10-17(22)20-19-12(2)13-5-3-4-6-15(13)21/h3-9,21H,10H2,1-2H3,(H,20,22)/b19-12+

InChI Key

YNMHPDNNMMGWME-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/C2=CC=CC=C2O)Br

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=C(C)C2=CC=CC=C2O)Br

Origin of Product

United States

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